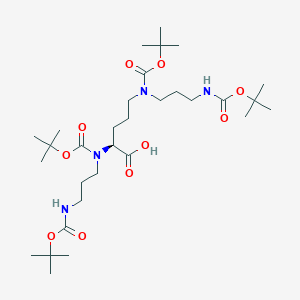

tetra-Boc-spermine-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to tetra-Boc-spermine-5-carboxylic acid often involves multistep chemical reactions. For instance, ethyl 5-carbonylglycinates, which share some synthetic pathways with tetra-Boc-spermine-5-carboxylic acid, were synthesized through condensation of 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids with ethyl glycinate hydrochloride, followed by intramolecular cyclization (Syrota et al., 2019). Such methodologies highlight the complex nature of synthesizing tetra-Boc-spermine-5-carboxylic acid and related compounds.

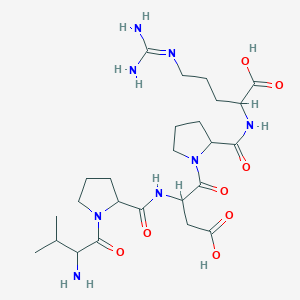

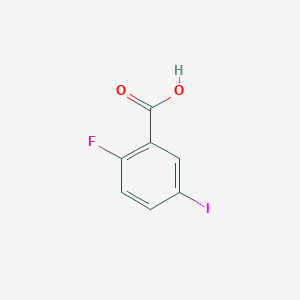

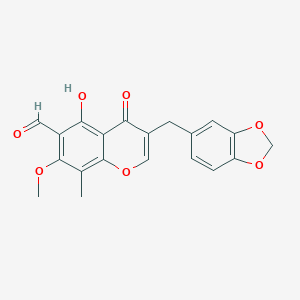

Molecular Structure Analysis

Analyzing the molecular structure of compounds similar to tetra-Boc-spermine-5-carboxylic acid reveals insights into their conformation and potential biological activity. For example, the molecular structure of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid was studied to understand its role in peptidomimetics, showing different conformations based on NMR spectroscopy (Guitot et al., 2009). Such studies are crucial for understanding how tetra-Boc-spermine-5-carboxylic acid might interact at the molecular level.

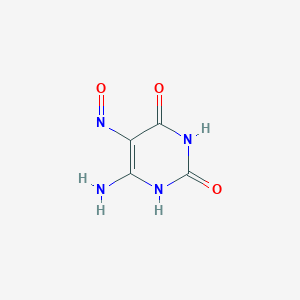

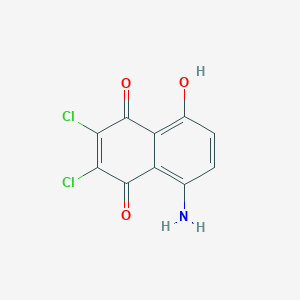

Chemical Reactions and Properties

The chemical reactions and properties of tetra-Boc-spermine-5-carboxylic acid and related molecules often involve complex interactions. For instance, the preparation of 5-amino-1,2,3-triazole-4-carboxylates highlights the chemistry of triazole amino acids, which are used in the synthesis of peptidomimetics and biologically active compounds (Ferrini et al., 2015). Understanding these reactions is essential for manipulating the chemical properties of tetra-Boc-spermine-5-carboxylic acid for specific applications.

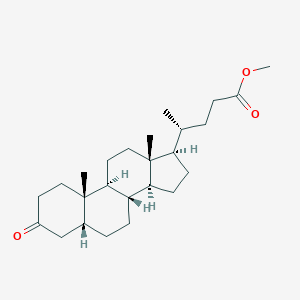

Physical Properties Analysis

The physical properties of compounds like tetra-Boc-spermine-5-carboxylic acid are influenced by their molecular structure. For example, the synthesis and characterization of chiral urethane N-alkoxycarbonyl tetramic acids from urethane N-carboxyanhydrides (UNCAs) demonstrate the importance of molecular configuration on the physical properties of these compounds (Fehrentz et al., 1994). Such analyses provide crucial information for the development and application of tetra-Boc-spermine-5-carboxylic acid in various fields.

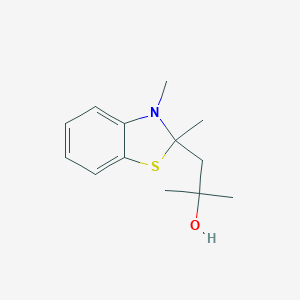

Chemical Properties Analysis

The chemical properties of tetra-Boc-spermine-5-carboxylic acid are central to its utility in research and industry. The study on the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] illustrates the chemical versatility of Boc-protected compounds, which are essential for developing novel synthetic routes and understanding the reactivity of such molecules (Wang Qian-y, 2015).

Wissenschaftliche Forschungsanwendungen

Application 1: siRNA Delivery

- Summary of the Application: Tetra-Boc-spermine-5-carboxylic acid is used in the synthesis of a novel amphiphilic poly (β-amino ester) based on the polyamine spermine, hydrophobic decylamine, and 1,4-butanediol diacrylate . This polymer is used for the delivery of small interfering RNA (siRNA) into human cells .

- Methods of Application or Experimental Procedures: The polymer encapsulates siRNA quantitatively from N/P 5 on as assessed by fluorescence intercalation while maintaining optimal polyplex sizes and zeta potentials .

- Results or Outcomes: The biocompatibility and cellular delivery efficacy of this polymer were found to be higher than those of the commonly used cationic, hyperbranched polymer polyethylenimine (PEI, 25 kDa) . Optimized formulations mediated around 90% gene silencing in enhanced green fluorescence protein expressing H1299 cells (H1299-eGFP) as determined by flow cytometry .

Application 2: Gene Delivery

Eigenschaften

IUPAC Name |

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKBBVFWXCYJN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373188 | |

| Record name | tetra-Boc-spermine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetra-Boc-spermine-5-carboxylic acid | |

CAS RN |

119798-08-2 | |

| Record name | tetra-Boc-spermine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

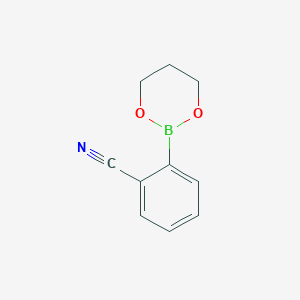

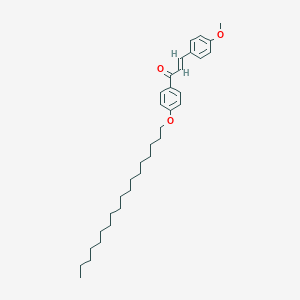

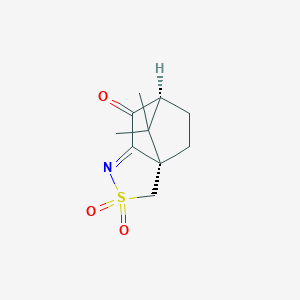

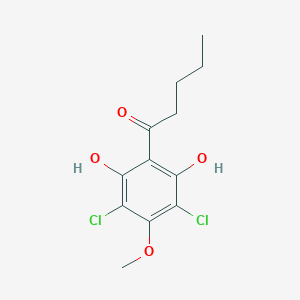

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.